molecular formula C14H23NO3S B272961 N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B272961
M. Wt: 285.4 g/mol
InChI Key: JNXJPYKQVHLQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, also known as ETS, is a sulfonamide compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. ETS has been used in various research studies due to its unique properties, including its ability to inhibit carbonic anhydrase enzymes.

Mechanism of Action

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. As a result, the pH of the surrounding tissue decreases, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure. These effects are due to the inhibition of carbonic anhydrase enzymes by this compound.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several advantages in lab experiments, including its ability to inhibit carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, including the development of new synthesis methods and the investigation of its potential use in treating various medical conditions. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.

Synthesis Methods

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating acid-base balance in the body. Inhibition of these enzymes can lead to various physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure.

properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-5-18-8-6-7-15-19(16,17)14-10-12(3)11(2)9-13(14)4/h9-10,15H,5-8H2,1-4H3

InChI Key

JNXJPYKQVHLQMH-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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